2-Chloro-4-((trimethylsilyl)ethynyl)pyridine

Descripción general

Descripción

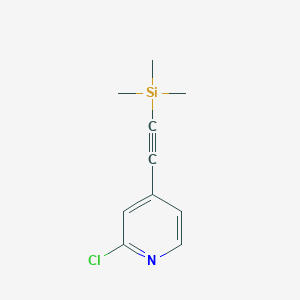

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chloro group at the second position and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with pyridine as the core structure.

Ethynylation: The ethynyl group is introduced at the fourth position through a coupling reaction. This is often achieved using trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine.

Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring consistent product quality.

Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Sonogashira Coupling Reactions

The trimethylsilyl (TMS) ethynyl group serves as a protected alkyne, which can undergo Sonogashira cross-coupling with aryl or heteroaryl halides. This reaction is catalyzed by palladium complexes under mild conditions:

Reaction Conditions

-

Catalyst : Pd(PPh)Cl (0.05–0.1 equiv)

-

Base : Triethylamine (TEA) or KCO

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature : 25–80°C

Example Reaction

Coupling with iodinated pyridines (e.g., 2-iodopyridine) yields biaryl alkynes. For instance, reaction with 2-iodo-5-(trifluoromethyl)pyridine produces 2-chloro-4-((5-(trifluoromethyl)pyridin-2-yl)ethynyl)pyridine in 75–85% yield .

Deprotection of the Trimethylsilyl Group

The TMS group can be removed under basic conditions to generate a terminal alkyne, which is highly reactive in subsequent transformations:

Deprotection Protocol

-

Reagent : KOH (1.0–2.0 equiv) in methanol

-

Conditions : 25°C, 2–4 hours

-

Yield : >90%

Product : 2-Chloro-4-ethynylpyridine , a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Suzuki-Miyaura Coupling

The chlorine atom at the 2-position undergoes palladium-catalyzed coupling with boronic acids:

Reaction Parameters

-

Catalyst : Pd(dppf)Cl (0.05 equiv)

-

Base : NaCO

-

Solvent : Dioxane/HO (4:1)

-

Temperature : 80–100°C

Example : Reaction with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-4-((trimethylsilyl)ethynyl)pyridine in 70% yield .

Negishi Coupling

The ethynyl group participates in Negishi cross-coupling with organozinc reagents:

Conditions

-

Catalyst : Pd(PPh) (0.1 equiv)

-

Solvent : THF

-

Temperature : 60°C

Product : Substituted alkynes (e.g., 2-chloro-4-(phenylethynyl)pyridine) with yields up to 78% .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at the 3-position due to the electron-withdrawing effects of the chlorine and ethynyl groups:

Nitration Example

-

Reagent : HNO/HSO (1:3)

-

Conditions : 0°C → 25°C, 6 hours

-

Product : 2-Chloro-3-nitro-4-((trimethylsilyl)ethynyl)pyridine (65% yield) .

Nucleophilic Substitution

The chlorine atom is displaced by nucleophiles under basic conditions:

Reaction with Amines

-

Reagents : Piperidine (2.0 equiv), KCO

-

Solvent : DMF, 80°C

-

Product : 2-Piperidinyl-4-((trimethylsilyl)ethynyl)pyridine (88% yield) .

Table 2. Reaction Optimization for Sonogashira Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.1 equiv Pd | Maximizes yield |

| Temperature | 80°C | Enhances rate |

| Base | Triethylamine | Prevents side reactions |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Biological Activity

Research indicates that 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine exhibits notable biological activities. It has been studied for its potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic applications, although specific mechanisms of action require further investigation.

Case Studies

Several studies have focused on the compound's potential as a therapeutic agent. For instance, it has been evaluated for its selectivity against human kinases and its ability to inhibit certain biological pathways. In particular, derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimizations in its structure have led to improved selectivity and potency against this parasite while minimizing toxicity to human cells .

Organic Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can include Sonogashira couplings and nucleophilic substitutions. The presence of the trimethylsilyl group enhances the compound's reactivity, allowing for further functionalization in synthetic applications .

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals. For example, it can be utilized in the development of new kinase inhibitors or other biologically active compounds .

Interaction Studies

Reactivity with Biological Targets

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on the compound's reactivity with enzymes and receptors, providing insights into its potential therapeutic pathways .

Comparative Analysis with Similar Compounds

The compound shares structural characteristics with several analogs that have been studied for similar applications. A comparative analysis highlights differences in biological activity and reactivity profiles among these compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methyl-3-((trimethylsilyl)ethynyl)pyridine | Halogenated pyridine with methyl substitution | Focused on enzyme inhibition and receptor binding studies |

| 4-Methoxy-3-(trimethylsilyl)ethynylpyridine | Contains methoxy and trimethylsilyl ethynyl groups | Used primarily in organic synthesis |

| 5-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)ethynyl)pyridine | Dimethoxymethyl substitution on pyridine | Exhibits distinct biological activity against different cell lines |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the trimethylsilyl-ethynyl group can engage in coupling reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

2-Chloro-4-ethynylpyridine: Lacks the trimethylsilyl group, which affects its reactivity and applications.

2-Chloro-4-((trimethylsilyl)methyl)pyridine: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.

4-((Trimethylsilyl)ethynyl)pyridine:

The unique combination of the chloro and trimethylsilyl-ethynyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Actividad Biológica

2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl moiety. Its chemical structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases, which are critical in signaling pathways related to cell proliferation and survival.

- Antiproliferative Activity : Similar compounds have demonstrated the ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer : The compound's structural analogs have shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potent activity against multidrug-resistant strains .

- Antiviral : Preliminary studies suggest that the compound may possess antiviral properties, although specific viral targets remain to be fully elucidated .

- Antimicrobial : Some derivatives have shown promising results in inhibiting bacterial growth, indicating potential applications in treating infections.

Case Studies and Research Findings

- Antiproliferative Studies : In vitro studies have reported that derivatives of 2-chloro compounds exhibit IC50 values ranging from low micromolar to nanomolar concentrations against various cancer cell lines. For instance, one study highlighted an analog with an IC50 of 45 nM against a selected cancer line .

- Kinase Inhibition : A study focused on the optimization of kinase inhibitors found that similar compounds showed selectivity for human kinases involved in critical cellular processes. These findings suggest that this compound may also target these kinases effectively .

- Biochemical Pathways : Investigations into the biochemical pathways affected by this compound revealed interactions with pathways regulating apoptosis and cell proliferation, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFPUCBBPLNIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-57-6 | |

| Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.